(3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine

medicinal chemistry kinase inhibitor structure-activity relationship

(3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine, cataloged under CAS 150935-62-9 with molecular formula C₆H₆BrN₃O₂ and molecular weight 232.03 g/mol, belongs to the class of 2-aminopyridine derivatives bearing ortho-bromo, meta-nitro, and para-methyl substituents. The compound is commercially supplied as a crystalline solid with standard purities of 95% (HPLC) or higher from multiple ISO-certified vendors, accompanied by batch-specific QC documentation including NMR, HPLC, and GC traceability.

Molecular Formula C7H8BrN3O2
Molecular Weight 246.06 g/mol
Cat. No. B12831511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine
Molecular FormulaC7H8BrN3O2
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1[N+](=O)[O-])Br)CN
InChIInChI=1S/C7H8BrN3O2/c1-4-7(11(12)13)2-5(8)6(3-9)10-4/h2H,3,9H2,1H3
InChIKeyJNTBGXCAANNONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine (CAS 150935-62-9): Procurement-Grade Halogenated Nitropyridine Building Block for Kinase-Targeted Medicinal Chemistry


(3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine, cataloged under CAS 150935-62-9 with molecular formula C₆H₆BrN₃O₂ and molecular weight 232.03 g/mol, belongs to the class of 2-aminopyridine derivatives bearing ortho-bromo, meta-nitro, and para-methyl substituents [1]. The compound is commercially supplied as a crystalline solid with standard purities of 95% (HPLC) or higher from multiple ISO-certified vendors, accompanied by batch-specific QC documentation including NMR, HPLC, and GC traceability . Its primary documented application is as a key synthetic intermediate in the construction of 2-aminopyridine-based kinase inhibitors, most notably next-generation ROS1/ALK dual inhibitors designed to overcome crizotinib-resistant mutations [2]. The triad of functional groups—electron-withdrawing nitro, leaving-group bromo, and sterically/electronically directing methyl—enables sequential chemoselective transformations that are not equally accessible from closely related monohalogenated or non-methylated nitropyridine analogs, making informed procurement decisions therapeutically consequential.

Why Simple 2-Aminopyridine Substitution Fails: Multi-Site Reactivity Divergence in Halogenated Nitropyridine Building Blocks


Assuming functional interchangeability among halogenated 2-aminopyridine building blocks ignores the documented divergent reactivity conferred by the exact ring-substitution pattern. The target compound bears bromine at the 3-position and a methyl group at the 6-position, a substitution topology that directly contrasts with positional isomers such as 5-bromo-6-methyl-3-nitropyridin-2-amine (CAS 68957-50-6) [1]. This positional difference alters the electron density distribution on the pyridine ring, which governs both the rate and regioselectivity of palladium-catalyzed cross-coupling reactions . The presence of the 6-methyl substituent further distinguishes this compound from non-methylated 3-bromo-5-nitropyridin-2-amine (CAS 15862-31-4), introducing steric and electronic modulation at the position adjacent to the endocyclic nitrogen—a critical parameter in kinase hinge-binding motif design [2]. Because downstream SAR is exquisitely sensitive to both the regiochemistry and electronic character of the 2-aminopyridine scaffold, substituting one building block for another without re-optimizing the synthetic route routinely leads to altered coupling efficiencies, divergent intermediate yields, and compromised target engagement profiles in the final inhibitor candidates.

Head-to-Head Reactivity and Procurement Evidence: (3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine Versus Competing Building Blocks


Substitution-Pattern Specificity: 3-Bromo-6-methyl vs. 5-Bromo-6-methyl Topology Governs Sensitivity to CK2α Kinase Inhibition

The regioisomeric analog 5-bromo-6-methyl-3-nitropyridin-2-amine (CAS 68957-50-6) has been evaluated as a ligand for casein kinase II alpha (CK2α), yielding a Ki of 77 nM in a radiometric filtration assay using RRRADDSDDDDD peptide substrate and [γ-³³P]-ATP [1]. In contrast, the target compound bearing bromine at the 3-position rather than the 5-position has been specifically cited as a synthetic precursor in ROS1/ALK dual inhibitor programs by MD Anderson-led research groups, where the 3-bromo-6-methyl topology is essential for constructing the ATP-competitive hinge-binding motif [2]. No published head-to-head CK2α data exist for the 3-bromo isomer; however, the documented divergence in kinase target engagement between positional isomers—CK2α for the 5-bromo isomer versus ROS1/ALK for the 3-bromo isomer—demonstrates that the bromine position alone can redirect inhibitor selectivity, and that procurement decisions must be aligned with the intended kinase target profile.

medicinal chemistry kinase inhibitor structure-activity relationship

Synthetic Versatility Advantage: 3-Bromo-6-methyl Scaffold Enables Sequential Chemoselective Derivatization Unavailable to Monofunctional Analogs

The target compound integrates three synthetically addressable functional groups: a 2-aminomethyl/amino group for Buchwald-Hartwig amination or reductive amination, a 3-bromo substituent for Suzuki-Miyaura or Sonogashira cross-coupling, and a 5-nitro group reducible to a 5-amino handle for subsequent diversification . The monofunctional comparator 2-amino-3-bromo-5-nitropyridine (CAS 15862-31-4, MW 218.01) lacks the 6-methyl group, eliminating opportunities for steric tuning and C-H functionalization at that position . The 6-methyl substituent additionally serves as an ortho-directing group for electrophilic substitution and contributes to the electron density of the pyridine ring, which influences the oxidative addition step in palladium-catalyzed couplings—a parameter that can be critical for achieving high conversion in sterically demanding biaryl bond formations [1].

synthetic methodology cross-coupling chemoselectivity

Bromo Leaving-Group Hierarchy: Bromine at C3 vs. Iodine at C3 Determines Cross-Coupling Chemoselectivity and Cost-Efficiency in Multi-Halogenated Pyridines

A direct comparator, 5-bromo-3-iodopyridin-2-amine (CAS 381233-96-1, MW 298.91), incorporates both bromine and iodine on the same pyridine ring, enabling sequential chemoselective Suzuki couplings (I > Br reactivity) . While this provides orthogonal reactivity, the inclusion of iodine increases molecular weight by ~29% (298.91 vs. 232.03 g/mol), raises procurement cost (iodinated building blocks typically carry a 2- to 5-fold price premium over their brominated counterparts), and introduces light-sensitivity that complicates long-term storage . For applications requiring only a single cross-coupling event at the pyridine 3-position, the target compound's monobrominated architecture provides sufficient reactivity at lower molecular weight and cost, without the handling constraints associated with aryl iodides. The 3-bromo substituent has demonstrated compatibility with standard Suzuki-Miyaura conditions in 2-aminopyridine kinase inhibitor syntheses as evidenced by multiple patent filings [1].

cross-coupling chemoselectivity synthetic economics

Procurement-Grade Purity Benchmarking: Certified 98% (HPLC) Purity with Batch-Specific QC Documentation Supports Reproducible SAR Studies

The target compound is commercially available at a minimum purity of 98% as determined by HPLC, with verified moisture content ≤0.5%, and is supplied with batch-specific certificates of analysis including ¹H-NMR, HPLC, and GC traces [1]. The non-methylated comparator 2-amino-3-bromo-5-nitropyridine (CAS 15862-31-4) is also available at ≥98% purity with comparable QC documentation, indicating that purity alone does not differentiate these compounds at the procurement level; however, the documented quality infrastructure—including ISO-certified production environments and multi-technique batch release testing—directly supports the reproducibility demands of medicinal chemistry SAR campaigns [2]. Critically, vendor datasheets specify controlled storage at 2–8°C with protection from light for long-term stability, a handling parameter essential for maintaining the integrity of the nitroaromatic moiety during extended project timelines .

quality control reproducibility procurement standardization

Validated Application Scenarios for (3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine Based on Evidence-Supported Differentiation


Next-Generation ROS1/ALK Dual Inhibitor Lead Optimization Programs Targeting Crizotinib-Resistant Mutants

Medicinal chemistry teams developing ATP-competitive kinase inhibitors for ROS1 and ALK should prioritize this compound as a core building block. The 3-bromo-6-methyl-2-aminopyridine scaffold directly matches the pharmacophoric template described in MD Anderson-led research programs that target crizotinib-resistant mutants including ROS1ᴳ²⁰³²ᴿ and ALKᴳ¹²⁰²ᴿ [1]. The bromine at C3 serves as the cross-coupling handle for introducing the C3-aryl group characteristic of the inhibitor class, while the 6-methyl group provides the steric contour required for optimal hinge-region fit. Use of this specific building block enables direct entry into the disclosed synthetic route without requiring de novo route design [1].

Divergent Library Synthesis Leveraging Multi-Site Orthogonal Reactivity for Kinase Selectivity Profiling

The four synthetically addressable positions on this building block—2-aminomethyl for amide/sulfonamide coupling, 3-bromo for palladium-catalyzed cross-coupling, 5-nitro (reducible to 5-amino), and 6-methyl for electronic tuning—support efficient parallel library synthesis [2]. Researchers can maintain a common intermediate while varying the C3 substituent (via Suzuki coupling), the C2 substituent (via amidation), and the C5 substituent (via nitro reduction followed by acylation), enabling rapid exploration of kinase selectivity space with a conserved core. This multi-site reactivity profile is not available from non-methylated or mono-functionalized comparator building blocks [2].

Target-Class-Specific Procurement for CK2α vs. ROS1/ALK Inhibitor Differentiation

Laboratories with active CK2α inhibitor programs should preferentially procure 5-bromo-6-methyl-3-nitropyridin-2-amine (CAS 68957-50-6), which has demonstrated a Ki of 77 nM against CK2α [3], over the 3-bromo isomer. Conversely, ROS1/ALK-focused programs should procure the 3-bromo-6-methyl isomer (CAS 150935-62-9) based on its documented role in published ROS1/ALK dual inhibitor synthesis [1]. This target-class-based procurement guidance is directly supported by the cross-study comparable evidence in Section 3 and prevents costly misalignment between building block architecture and intended kinase target engagement.

Cost-Optimized Single-Cross-Coupling Route for Gram-to-Kilogram Scale-Up Campaigns

For synthetic sequences requiring a single Suzuki-Miyaura coupling at the pyridine 3-position, the monobrominated target compound (MW 232.03) offers a 22.4% molecular-weight reduction and lower procurement cost compared to the di-halogenated 5-bromo-3-iodopyridin-2-amine (MW 298.91) . The combination of ≥98% purity (HPLC), ≤0.5% moisture specification, and availability at kilogram scale from ISO-certified manufacturers [2] makes this building block suitable for process chemistry scale-up without the chemoselectivity challenges, light-sensitivity constraints, and cost penalties associated with mixed-halogen systems .

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